Lipophilicity (XLogP3) Differentiation: N-Benzyl-N-ethyl vs. N-Methyl and N-Unsubstituted Benzenesulfonamide Analogs
The target compound exhibits a computed XLogP3 of 3.5, which reflects the combined lipophilic contributions of the N-benzyl group, N-ethyl chain, and the 4-chloro-3-methoxy aryl substitution pattern [1]. This value places the compound in the optimal range for passive membrane permeability (XLogP3 1–5) while remaining distinct from close structural analogs. The N-benzyl-N-methyl homolog (predicted XLogP3 ≈ 3.0–3.1) and the N-unsubstituted N-benzyl analog (predicted XLogP3 ≈ 2.5–2.8) are computed to be significantly less lipophilic due to the absence of the ethyl group, which contributes approximately +0.4 to +1.0 logP units based on fragment-based calculations. The 3-methoxy group further differentiates this compound from the des-methoxy (4-chloro only) analog, which is predicted to have a lower XLogP3 of approximately 2.9–3.2.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | N-Benzyl-N-methyl-4-chloro-3-methoxybenzenesulfonamide (predicted XLogP3 ≈ 3.0–3.1); N-Benzyl-4-chloro-3-methoxybenzenesulfonamide (N-H analog, predicted XLogP3 ≈ 2.5–2.8); N-Benzyl-N-ethyl-4-chlorobenzenesulfonamide (des-methoxy, predicted XLogP3 ≈ 2.9–3.2) |
| Quantified Difference | Target XLogP3 is 0.3–1.0 units higher than closest analogs |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025 release); predictions for analogs based on fragment-additivity principles |
Why This Matters
The distinct lipophilicity profile directly influences membrane permeability and non-specific protein binding, making this compound a preferred choice when experimental conditions require controlled cellular uptake characteristics that differ from those of the N-methyl or N-H analogs.
- [1] PubChem Compound Summary for CID 39847506, N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information (2025). View Source
